4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride

Overview

Description

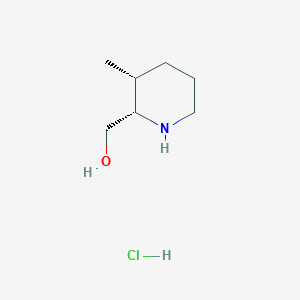

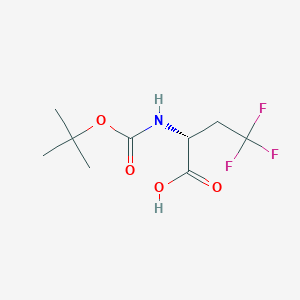

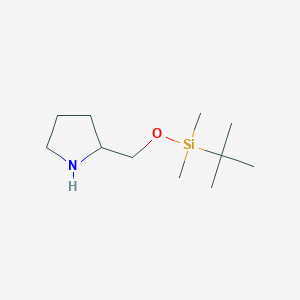

“4-(1H-1,2,3-triazol-1-yl)butanoic acid hydrochloride” is a chemical compound with the CAS Number: 2413903-61-2 . It has a molecular weight of 191.62 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .

Molecular Structure Analysis

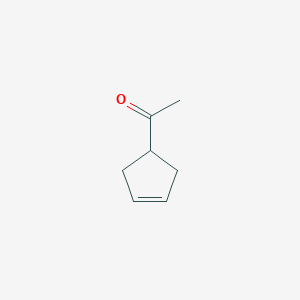

The IUPAC name for this compound is “4-(1H-1,2,3-triazol-1-yl)butanoic acid hydrochloride” and its InChI Code is "1S/C6H9N3O2.ClH/c10-6(11)2-1-4-9-5-3-7-8-9;/h3,5H,1-2,4H2,(H,10,11);1H" . This information can be used to deduce the molecular structure of the compound.Physical And Chemical Properties Analysis

“4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 191.62 .Mechanism of Action

Target of Action:

The primary targets of TBTA-HCl are related to its role as a linker and a functional moiety . As a linker, it connects different molecular components, facilitating the design of novel bioactive and pharmacoactive entities. Additionally, TBTA-HCl exhibits orthogonality development and attractive “Click” properties, making it suitable for various biological and pharmacological targets .

Mode of Action:

TBTA-HCl interacts with its targets through chemical bonds and specific functional groups. Its triazole moiety (1,2,3-triazole) plays a crucial role. The N1 and N2 nitrogen atoms in the triazole ring actively contribute to binding at the active site of enzymes. This interaction leads to changes in the target’s conformation or function, affecting downstream processes .

Biochemical Pathways:

While specific pathways may vary, TBTA-HCl’s impact extends to several areas. For instance:

Pharmacokinetics (ADME Properties):

Result of Action:

TBTA-HCl’s action leads to various molecular and cellular effects:

Action Environment:

Environmental factors play a crucial role in TBTA-HCl’s efficacy and stability:

Advantages and Limitations for Lab Experiments

4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride has several advantages for lab experiments. It is readily available and can be synthesized using relatively simple methods. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations. It is relatively expensive compared to other reagents and may not be suitable for large-scale reactions. In addition, this compound may exhibit mild toxicity, which may limit its use in some experiments.

Future Directions

There are several future directions for the research on 4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride. One potential direction is to investigate the potential toxicity of this compound and its effects on living organisms. Another direction is to explore the use of this compound in the synthesis of novel organic compounds, including pharmaceuticals and agrochemicals. Additionally, this compound may have potential applications in the field of materials science, such as the synthesis of functionalized polymers and nanoparticles.

Scientific Research Applications

4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride has shown promising results in various scientific research applications. It has been used as a ligand in metal-catalyzed reactions, such as the palladium-catalyzed Suzuki-Miyaura coupling reaction and the copper-catalyzed Sonogashira coupling reaction. This compound has also been used as a reagent in the synthesis of various organic compounds, including amino acids and peptides. In addition, this compound has been used as a catalyst in the synthesis of heterocyclic compounds.

Safety and Hazards

properties

IUPAC Name |

4-(2H-triazol-4-yl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c10-6(11)3-1-2-5-4-7-9-8-5;/h4H,1-3H2,(H,10,11)(H,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVXZBDDXNLVJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CCCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chlorothieno[3,2-b]pyridine-2-sulfonyl chloride](/img/structure/B3380766.png)